molecular formula C18H16O4 B13838637 [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

Cat. No.: B13838637
M. Wt: 296.3 g/mol
InChI Key: FKRRGIZBYWZEHY-UHFFFAOYSA-N
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Description

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with two 2-methylprop-2-enoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate typically involves the esterification of 6-hydroxynaphthalene-2-carboxylic acid with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-methylprop-2-enoyloxy)naphthalene-2-carboxylic acid.

    Reduction: Formation of 6-(2-methylprop-2-enoyloxy)naphthalene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate is unique due to its dual ester functionality and the presence of a naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3

InChI Key

FKRRGIZBYWZEHY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C

Origin of Product

United States

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